Uzansertib phosphate

Catalog No.
S007190
CAS No.
M.F
C26H29F3N5O7P
M. Wt
611.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uzansertib phosphate

Researchers encounter unreliable oral exposure with unformulated free base kinase inhibitors. Uzansertib phosphate, a stable phosphate salt, ensures consistent dosing and reliable pan-PIM inhibition (PIM1/2/3) at sub-nanomolar potency.

  • GI50 13.2-230.0 nM across myeloma cell lines.
  • Blocks compensatory PIM signaling, overcoming resistance to single-isoform inhibitors or PI3K therapy.
  • Synergizes with JAK inhibitors to overcome ruxolitinib resistance.

SMolecule guarantees batch-to-batch consistency and global shipping.

Product Name

Uzansertib phosphate

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid

Molecular Formula

C26H29F3N5O7P

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1

InChI Key

CYYVLFVRZDZABX-SEDYQSMDSA-N

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O

PAK4-IN-1 is an inhibitor of Pim extracted from patent WO 2017044730 A1, compound 1; has an IC50 of less than 35 nM.

Synonyms

Uzansertib phosphate, INCB053914 phosphate, INCB-053914 phosphate, Pan-PIM kinase inhibitor INCB053914, Uzansertib phosphate salt

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Uzansertib phosphate (INCB053914 phosphate) is an orally active, ATP-competitive pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3, which are critical regulators of the JAK/STAT and PI3K/AKT pathways in hematologic malignancies [1]. From a procurement and formulation standpoint, the phosphate salt is specifically utilized to ensure reliable in vivo oral bioavailability, overcoming the systemic exposure hurdles common to unformulated free base kinase inhibitors . By providing stable physicochemical properties, the phosphate form facilitates consistent oral dosing and predictable pharmacokinetic profiles in preclinical xenograft models [1]. With sub-nanomolar biochemical potency against PIM1 and PIM3, this salt form serves as a standardized precursor for combination therapy modeling and advanced oncology screening .

Research Fit

Pan-PIM kinase tool: targets PIM1, PIM2, PIM3 isoforms in biochemical and cellular assays
ATP-competitive binding mode for active-site inhibition studies
Oral administration research: supports in vivo oral dosing in rodent xenograft models
Hematologic malignancy model context: AML, MM, DLBCL cell lines and xenografts reported

Substituting Uzansertib phosphate with single-isoform PIM inhibitors or unformulated free base variants introduces significant experimental variability. Biologically, the PIM1, PIM2, and PIM3 kinases exhibit high functional redundancy; utilizing a selective inhibitor frequently triggers compensatory upregulation of the uninhibited isoforms, masking true anti-tumor efficacy and confounding assay reproducibility [1]. Chemically, unformulated free base kinase inhibitors often suffer from limited systemic exposure, leading to unpredictable oral bioavailability in animal models . Procuring the optimized phosphate salt ensures formulation stability and oral activity, guaranteeing reproducible in vivo dosing and reliable, simultaneous inhibition across the entire PIM kinase family[1].

Substitution Risk

Isoform potency profiles differ
Reported PIM2 and PIM3 inhibition varies among pan-PIM tool compounds (SGI-1776, AZD1208, PIM447). Isoform-specific response may not transfer directly; review selectivity data before substitution.
Off-target kinase patterns may not match
Kinase selectivity spectra diverge across molecular scaffolds. Uzansertib phosphate identifies RSK2 as the primary off-target; other inhibitors show distinct secondary kinase interactions that may confound pathway interpretation.
Clinical-stage context varies
SGI-1776 development was terminated due to reported cardiac QTc prolongation, while Uzansertib phosphate advanced in Phase 1/2 combination trials without comparable reported tolerability signals. Translational relevance and safety-related endpoint profiles require class-specific review.

In Vivo Oral Bioavailability and Processability: Phosphate Salt Formulation

Procuring the phosphate salt of Uzansertib directly addresses the in vivo formulation requirements for preclinical models. The phosphate counterion provides the necessary physicochemical properties to enable oral administration, distinguishing it from unformulated free base alternatives that typically struggle with in vivo exposure. As an orally active formulation, Uzansertib phosphate demonstrates dose-dependent tumor growth inhibition in murine xenograft models, confirming its reliable pharmacokinetic absorption and processability for systemic dosing [1].

Evidence DimensionIn vivo oral bioavailability and processability
Target Compound DataOrally active phosphate salt formulation
Comparator Or BaselineUnformulated free base inhibitors (Class baseline)
Quantified DifferenceEnables dose-dependent in vivo tumor growth inhibition via oral administration
ConditionsMurine xenograft models

Ensures reproducible oral dosing and consistent bioavailability in preclinical in vivo models without the confounding effects of poor systemic absorption.

PIM isoform selectivity
Cross-study comparable
PIM1: 0.24 nM; PIM2: 30 nM; PIM3: 0.12 nM
vs SGI-1776: 12× on PIM2, 575× on PIM3
vs AZD1208: 6× weaker on PIM2, 16× on PIM3
Reported isoform potency context. Supports PIM isoform-dependent study design.
Biochemical kinase assays; cross-study comparisons require individual validation.

Comprehensive Target Breadth: Pan-PIM Suppression vs. Isoform-Selective Inhibitors

When selecting a PIM inhibitor, single-isoform inhibitors are prone to experimental failure due to the functional redundancy of the PIM family, where uninhibited isoforms upregulate to compensate [1]. Uzansertib phosphate circumvents this by providing pan-PIM suppression, demonstrating biochemical IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3 [1]. This simultaneous inhibition prevents compensatory survival signaling, ensuring reproducible assay results compared to isoform-selective alternatives [1].

Evidence DimensionKinase inhibition profile (IC50)
Target Compound DataPIM1: 0.24 nM, PIM2: 30 nM, PIM3: 0.12 nM
Comparator Or BaselineSingle-isoform PIM inhibitors
Quantified DifferenceSimultaneous sub-nanomolar to nanomolar inhibition of all 3 isoforms
ConditionsBiochemical kinase assay

Simultaneous inhibition of all three PIM isoforms is required to prevent compensatory survival signaling, ensuring reliable assay reproducibility.

Kinase selectivity
Reported
>475-fold selectivity over >50 kinases
RSK2 IC50 = 7.1 μM
Supports off-target control planning in mechanistic studies.
RSK2 is the primary identified off-target kinase. Source data to verify.

Anti-Proliferative Benchmarking: Uzansertib Phosphate vs. Vehicle Controls

For laboratories screening anti-proliferative agents in hematologic malignancies, Uzansertib phosphate serves as a quantifiable reference standard. In viability assays across multiple myeloma (MM) cell lines, Uzansertib phosphate inhibited cellular proliferation with mean GI50 values ranging from 13.2 nM to 230.0 nM, demonstrating a measurable growth inhibition advantage over vehicle baselines [1]. This low-nanomolar efficacy establishes it as a reliable positive control for validating AML, MM, and DLBCL models[1].

Evidence DimensionAnti-proliferative activity (GI50)
Target Compound Data13.2 nM to 230.0 nM
Comparator Or BaselineVehicle baseline
Quantified DifferenceMeasurable dose-dependent growth inhibition
ConditionsMultiple myeloma (MM) cell lines

Provides a highly potent, quantifiable positive control for validating anti-proliferative assays in hematologic cancer models.

Antiproliferative activity
Cross-study comparable
GI50 range: 13.2–230 nM (MM, AML, DLBCL, MCL, T-ALL)
Mean GI50: MM 45 nM, AML 78 nM, DLBCL 112 nM
Supports disease-model GI50 benchmarking for hematologic cell lines.
72–96 h viability assays; comparable to AZD1208 in AML models.

Combination Formulation Efficacy: Uzansertib Phosphate + Ruxolitinib vs. Monotherapy

In combination therapy screening for myeloproliferative neoplasms (MPNs), Uzansertib phosphate demonstrates synergistic efficacy with JAK inhibitors. When evaluated in JAK2V617F-driven cell models, the addition of Uzansertib phosphate to ruxolitinib achieved synergistic inhibition of cell proliferation and induced apoptosis, significantly reducing persistent myeloproliferation compared to ruxolitinib monotherapy [1].

Evidence DimensionCell proliferation inhibition
Target Compound DataUzansertib phosphate + Ruxolitinib (Synergistic apoptosis induction)
Comparator Or BaselineRuxolitinib monotherapy (Persistent myeloproliferation)
Quantified DifferenceSignificant reduction in persistent myeloproliferation
ConditionsJAK2V617F-driven MPN cell models

Validates the compound as a critical, formulation-compatible precursor for combination therapy screening in myeloproliferative neoplasms.

In vivo pBAD inhibition
Cross-study comparable
pBAD IC50: 4 nM (MOLM-16 AML), 27 nM (KMS-12-BM MM)
Tumor growth inhibition at 25–100 mg/kg BID PO
Plasma trough > pBAD IC50 linked to efficacy
Supports pharmacodynamic biomarker monitoring and dose-exposure modeling.
Model-specific benchmarks not reported for SGI-1776 or AZD1208.
Clinical development
Class-level context
Phase 1/2 completed (NCT02587598, n=97); multiple combination trials initiated. SGI-1776 terminated; AZD1208 not advanced.
Supports translational research context review; tolerability endpoint monitoring differs across pan-PIM inhibitors.
Clinical-stage and safety-related endpoints require class-specific interpretation.

In Vivo Preclinical Formulation and PK/PD Modeling

Due to the optimized physicochemical properties of the phosphate salt compared to unformulated free base variants, this compound is the preferred choice for formulating stable oral suspensions in murine xenograft models, ensuring consistent pharmacokinetic exposure [1].

Pan-PIM Redundancy and Resistance Assays

Because it simultaneously inhibits PIM1, PIM2, and PIM3 at nanomolar concentrations, Uzansertib phosphate is utilized to block compensatory PIM survival signaling in cell lines that have developed resistance to single-isoform inhibitors or PI3K targeted therapies [1].

Hematologic Malignancy Drug Screening Workflows

With established GI50 values between 13.2 nM and 230.0 nM in multiple myeloma lines, Uzansertib phosphate functions as a highly reliable positive control and benchmarking standard for evaluating novel anti-proliferative agents in AML, MM, and DLBCL models [1].

Combination Therapy Screening in Myeloproliferative Neoplasms

Given its proven synergy with JAK inhibitors, Uzansertib phosphate is procured as a core combination agent for screening assays targeting JAK2V617F-driven cell proliferation, allowing researchers to model the circumvention of ruxolitinib monotherapy resistance [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PIM isoform selectivity studies
Isoform selectivity review
PIM1 vs PIM2 vs PIM3 pathway context
AML combination research
Combination research context
Combination partner response interpretation
Target engagement biomarker studies
Pharmacodynamic benchmark context
pBAD phosphorylation endpoint monitoring
Translational oncology research
Clinical-stage research context
Tolerability endpoint review

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

611.17566977 Da

Monoisotopic Mass

611.17566977 Da

Heavy Atom Count

42
[1]. WO 2017044730 A1

Explore Compound Types